Boc-beta-Hoasp(Obzl)-OH CAS number and molecular weight
Boc-beta-Hoasp(Obzl)-OH CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-β-homoaspartic acid γ-benzyl ester, commonly referred to as Boc-β-Hoasp(Obzl)-OH. This document details its chemical properties, offers insights into its synthesis and applications, and provides relevant safety and handling information.
Core Compound Data
Boc-β-Hoasp(Obzl)-OH is a protected amino acid derivative that finds utility as a building block in the synthesis of peptides and peptidomimetics. The presence of a β-homoamino acid structure introduces an additional carbon into the backbone, which can impart unique conformational properties and increased metabolic stability to the resulting peptides.
| Property | Value | Source |
| CAS Number | 254101-10-5 | [1] |
| Molecular Formula | C₁₇H₂₃NO₆ | [1] |
| Molecular Weight | 337.37 g/mol | [1] |
| Purity | ≥95% | [1] |
Physicochemical Properties and Handling
| Parameter | Recommendation | General Reference |
| Appearance | White to off-white solid | [2] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Recommended storage temperature: 2-8°C. | [2][3] |
| Solubility | Expected to be soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM). | [2][4] |
| Handling | Handle in accordance with good industrial hygiene and safety practices. Use personal protective equipment (PPE) such as gloves and safety glasses. Avoid dust formation. | [3][5] |
Synthesis and Application in Peptide Chemistry
Boc-β-Hoasp(Obzl)-OH serves as a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc (tert-butoxycarbonyl) group protects the α-amino group, while the benzyl (Bzl) ester protects the side-chain carboxylic acid. This orthogonal protection strategy allows for selective deprotection and coupling reactions.
General Synthetic Workflow
The synthesis of peptides utilizing Boc-protected amino acids typically follows a well-established workflow. The following diagram illustrates the logical steps involved in incorporating a Boc-protected amino acid like Boc-β-Hoasp(Obzl)-OH into a growing peptide chain.
Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Key Experimental Considerations
Synthesis of β-Amino Acid Derivatives: The synthesis of β-amino acids and their derivatives can be achieved through various organic chemistry methodologies. One common approach involves the Michael addition of an amine to an α,β-unsaturated ester.[6] Other methods include the Friedel-Crafts reaction of N-protected (α-aminoacyl)benzotriazoles followed by reduction.[7]
Peptide Coupling: The incorporation of Boc-β-Hoasp(Obzl)-OH into a peptide sequence requires the activation of its carboxylic acid group. Standard coupling reagents used in peptide synthesis, such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), can be employed. The efficiency of the coupling reaction is crucial for obtaining high yields of the desired peptide.
Deprotection: The Boc protecting group is labile under acidic conditions and is typically removed using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8] The benzyl ester protecting the side chain is more robust and is generally removed under stronger acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), often in the final cleavage step from the solid support.[8][9]
Applications in Drug Discovery and Development
The incorporation of β-homoamino acids like Boc-β-Hoasp(Obzl)-OH into peptide-based drug candidates can offer several advantages:
-
Increased Metabolic Stability: The modified backbone can confer resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[10][11]
-
Conformational Constraints: The additional methylene group can induce specific secondary structures, such as helices or turns, which may be crucial for binding to biological targets.[11]
-
Peptidomimetics: These modified amino acids are key components in the design of peptidomimetics, which aim to mimic the structure and function of natural peptides but with improved pharmacological properties.[11][12]
The following diagram illustrates the conceptual role of modified amino acids in drug discovery.
Caption: Conceptual pathway for developing improved peptide drugs.
Spectroscopic Characterization
While specific spectra for Boc-β-Hoasp(Obzl)-OH are not provided, the following table outlines the expected characteristic infrared (IR) absorption bands based on its functional groups. Researchers should perform their own analytical characterization for verification.
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Appearance | General Reference |
| O-H (Carboxylic Acid) | 3300-2500 | Strong, very broad | [13] |
| C-H (sp³) | 3000-2850 | Medium to strong | |
| C=O (Carboxylic Acid) | 1725-1700 | Strong | |
| C=O (Urethane, Boc) | ~1700 | Strong | |
| C=O (Ester, Benzyl) | ~1735 | Strong | [13] |
| C-O (Ester/Acid) | 1320-1210 | Strong | [14] |
| N-H (Amide, Boc) | ~3300 | Medium, broad | [15] |
Note on Spectroscopic Data: For definitive structural confirmation, it is essential to acquire and interpret ¹H NMR, ¹³C NMR, and mass spectrometry data. The expected proton and carbon signals would correspond to the tert-butyl group of the Boc protector, the benzyl group, and the amino acid backbone.
Conclusion
Boc-β-Hoasp(Obzl)-OH is a specialized amino acid derivative with significant potential in the fields of peptide chemistry and drug discovery. Its unique β-homoaspartic acid structure allows for the creation of novel peptides and peptidomimetics with enhanced stability and conformational properties. While detailed experimental protocols for this specific compound are sparse in publicly available literature, established methods for Boc-SPPS and the synthesis of β-amino acids provide a solid foundation for its use in research and development. As with any chemical reagent, appropriate safety precautions and thorough analytical characterization are paramount for successful application.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Boc-Asp(OBzl)-OH = 99.0 HPLC sum of enantiomers 7536-58-5 [sigmaaldrich.com]
- 6. Methods for syntheses of N-methyl-DL-aspartic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel syntheses of chiral beta- and gamma-amino acid derivatives utilizing N-protected (aminoacyl)benzotriazoles from aspartic and glutamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. wjarr.com [wjarr.com]
- 12. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
